molecular formula C26H32N2O10 B8260319 Glycine, N,N'-[1,2-ethanediylbis[oxy(4-methyl-2,1-phenylene)]]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]-, 1,1'-bis[(acetyloxy)methyl] ester

Glycine, N,N'-[1,2-ethanediylbis[oxy(4-methyl-2,1-phenylene)]]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]-, 1,1'-bis[(acetyloxy)methyl] ester

Cat. No.: B8260319
M. Wt: 532.5 g/mol
InChI Key: DLRUHYOGVXHQKL-UHFFFAOYSA-N
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Description

This compound, commonly abbreviated as BAPTA-AM in research contexts, is a cell-permeant calcium chelator widely used to buffer intracellular Ca²⁺ levels in biological studies. Its structure comprises an ethylenediamine backbone linked to two 4-methylphenylene groups via ether bonds, with acetyloxymethyl ester moieties enhancing cell permeability . Upon entering cells, esterases hydrolyze the acetyloxy groups, releasing the active acid form (BAPTA), which binds Ca²⁺ with high specificity (Kd ~160 nM) . BAPTA-AM is critical for dissecting calcium-dependent signaling pathways, such as T-cell regulation and maitotoxin-induced ion channel activation .

Properties

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-(2-amino-5-methylphenoxy)ethoxy]-4-methylanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O10/c1-17-5-7-21(27)23(11-17)33-9-10-34-24-12-18(2)6-8-22(24)28(13-25(31)37-15-35-19(3)29)14-26(32)38-16-36-20(4)30/h5-8,11-12H,9-10,13-16,27H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRUHYOGVXHQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCCOC2=C(C=CC(=C2)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between BAPTA-AM and related compounds:

Compound Core Structure Functional Groups Selectivity/Applications Reference
BAPTA-AM Ethylenediamine, 4-methylphenylene Acetyloxymethyl esters Intracellular Ca²⁺ chelation; cell-permeant
Quin2 Stilbene chromophore Carboxylate esters Fluorescent Ca²⁺ indicator; lower brightness, photostability
DP-BAPTA-99 Ethylenediamine, phenylene Octyloxyethyl esters Enhanced lipid solubility; therapeutic research (e.g., neuroprotection)
EDDA Ethylenediamine Carboxymethyl groups Broad-spectrum metal chelation (e.g., Cu²⁺, Fe³⁺); non-cell-permeant
Fluorinated BAPTA Ethylenediamine, 5-fluoro-phenylene Fluorine substituents Improved metabolic stability; potential for in vivo imaging

Key Research Findings

  • BAPTA-AM vs. Quin2 :
    Quin2, an early Ca²⁺ indicator, suffers from low fluorescence quantum efficiency (30-fold dimmer than BAPTA derivatives) and poor photostability. BAPTA-AM lacks fluorescence but offers superior Ca²⁺ buffering and selectivity over Mg²⁺, making it ideal for kinetic studies .

  • BAPTA-AM vs. EGTA :
    EGTA (ethylene glycol tetraacetic acid) is impermeant and binds Ca²⁺ extracellularly with slower kinetics. BAPTA-AM’s faster binding kinetics (μs-ms timescale) enable precise intracellular Ca²⁺ modulation, critical in studies of synaptic transmission .

  • DP-BAPTA-99 :
    This derivative features octyloxyethyl esters, increasing lipophilicity for enhanced blood-brain barrier penetration. It is explored in stroke models for neuroprotective effects .

  • Fluorinated Derivatives :
    Fluorination at the phenylene ring (e.g., 5-fluoro substitution) improves metabolic stability and membrane permeability, expanding applications in live-animal imaging .

Mechanistic and Pharmacological Insights

  • Intracellular Ca²⁺ Buffering :
    BAPTA-AM effectively suppresses Ca²⁺-dependent processes, such as PKC-α activation in blood-brain barrier disruption and maitotoxin-induced TRPC1 channel activity in oocytes .
  • Selectivity :
    BAPTA-AM exhibits higher selectivity for Ca²⁺ over Zn²⁺ and Mn²⁺ compared to EGTA, but its affinity for Mg²⁺ remains negligible (Kd >1 mM) .
  • Limitations : Overuse can artifactually dampen physiological Ca²⁺ oscillations, necessitating dose optimization .

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